![molecular formula C16H19NO3 B4715270 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4715270.png)
3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Overview
Description
3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile, also known as DPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPA belongs to the class of compounds known as acrylonitriles and has been found to have a range of interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is not fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body, leading to changes in their activity. This, in turn, can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of interesting biochemical and physiological effects. For example, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been found to exhibit anti-cancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, making it easier to study its properties and effects.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. The synthesis of this compound is a complex process that requires several steps, which can make it expensive to produce in large quantities.
Future Directions
There are several potential future directions for research on 3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One area of interest is the development of new electronic devices based on this compound. Researchers are investigating ways to optimize the properties of this compound for use in organic electronics.
Another area of interest is the development of new cancer therapies based on this compound. Researchers are investigating the mechanisms by which this compound induces apoptosis in cancer cells, with the goal of developing new treatments that are more effective and less toxic than current therapies.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has been extensively studied for its potential use in scientific research. This compound exhibits a range of interesting properties, including excellent charge transport and light-absorbing properties, as well as anti-inflammatory and anti-cancer properties. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as organic field-effect transistors.
Another area where this compound has shown promise is in the field of photovoltaics. This compound has been found to exhibit excellent light-absorbing properties, making it a potential candidate for use in solar cells.
properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)15(18)12(10-17)8-11-9-13(19-4)6-7-14(11)20-5/h6-9H,1-5H3/b12-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFWSYWFMQJOFO-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)OC)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(C=CC(=C1)OC)OC)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.